molecular formula C7H8ClNO2 B15165913 3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- CAS No. 191277-31-3

3-Isoxazolidinone, 2-(4-chloro-2-butynyl)-

Cat. No.: B15165913
CAS No.: 191277-31-3
M. Wt: 173.60 g/mol
InChI Key: VPAKRCFQHJKJBU-UHFFFAOYSA-N
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Description

3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- is a chemical compound with the molecular formula C7H8ClNO. It is known for its unique structure, which includes an isoxazolidinone ring and a butynyl group substituted with chlorine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- typically involves the reaction of isoxazolidinone with 4-chloro-2-butyne under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the isoxazolidinone, followed by the addition of 4-chloro-2-butyne. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazolidinones, oxidized derivatives, and reduced compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    3-Isoxazolidinone, 2-(4-bromo-2-butynyl)-: Similar structure but with a bromine atom instead of chlorine.

    3-Isoxazolidinone, 2-(4-iodo-2-butynyl)-: Similar structure but with an iodine atom instead of chlorine.

    3-Isoxazolidinone, 2-(4-methyl-2-butynyl)-: Similar structure but with a methyl group instead of chlorine.

Uniqueness

3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its analogs .

Properties

CAS No.

191277-31-3

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-(4-chlorobut-2-ynyl)-1,2-oxazolidin-3-one

InChI

InChI=1S/C7H8ClNO2/c8-4-1-2-5-9-7(10)3-6-11-9/h3-6H2

InChI Key

VPAKRCFQHJKJBU-UHFFFAOYSA-N

Canonical SMILES

C1CON(C1=O)CC#CCCl

Origin of Product

United States

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